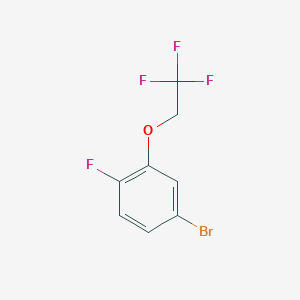
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
概要
説明
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the trifluoroethoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .
化学反応の分析
Types of Reactions
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, hydroquinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
作用機序
The mechanism of action of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .
類似化合物との比較
Similar Compounds
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
- 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
- 4-Bromobenzotrifluoride
Uniqueness
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoroethoxy group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications .
生物活性
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with potential biological activities. Its unique structural features, particularly the presence of bromine and trifluoroethyl groups, suggest that it may exhibit significant interactions with biological systems. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H5BrF4O
- CAS Number : 45790617
- Molecular Weight : 255.05 g/mol
The structural formula indicates a phenolic compound with halogen substituents that can influence its reactivity and biological interactions.
Pharmacological Properties
Research on similar fluorinated compounds indicates that the trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity. The presence of bromine may also affect the molecular interactions with biological targets.
Table 1: Comparison of Biological Activities in Related Compounds
Case Studies
- Antidepressant Activity : A study on fluorinated phenyl compounds demonstrated enhanced serotonin transporter inhibition when a trifluoromethyl group was present in the para position. This suggests that similar modifications in this compound could yield antidepressant properties.
- Cancer Research : Compounds with trifluoromethyl groups have shown promise in cancer therapy by inhibiting key enzymes involved in tumor growth. The structural similarity of this compound to these compounds suggests potential for similar applications.
Toxicological Profile
The safety data for related compounds indicate potential risks associated with inhalation and skin contact due to irritant properties. The compound is classified under various hazard categories:
- Acute Toxicity (Oral) : Category 4
- Skin Corrosion/Irritation : Category 2
- Serious Eye Damage/Eye Irritation : Category 2
These classifications highlight the need for careful handling and further toxicological evaluation.
特性
IUPAC Name |
4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLHZJQRDBKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















